2,3,5-Trimethylanisole
Overview
Description
2,3,5-Trimethylanisole is an organic compound with the molecular formula C10H14O. It is also known as 1-methoxy-2,3,5-trimethylbenzene. This compound is a derivative of anisole, where three methyl groups are substituted at the 2, 3, and 5 positions of the benzene ring. It is a colorless liquid with a characteristic aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylanisole can be synthesized through the alkylation of toluene. The specific method generally involves the reaction of toluene and methanol using an acidic catalyst . The reaction conditions typically include:
Catalyst: Acidic catalyst such as sulfuric acid or aluminum chloride.
Temperature: Elevated temperatures around 100-150°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Distillation or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylanisole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it to the corresponding methylated benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,3,5-trimethylphenol or 2,3,5-trimethylquinone.
Reduction: Formation of 2,3,5-trimethylbenzene.
Substitution: Formation of halogenated derivatives like 2,3,5-trimethyl-4-bromoanisole.
Scientific Research Applications
2,3,5-Trimethylanisole has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylanisole involves its interaction with molecular targets through its aromatic ring and methoxy group. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:
Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution.
Oxidation-Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
2,3,5-Trimethylanisole can be compared with other methylated anisoles and related compounds:
2,4,6-Trimethylanisole: Similar structure but different substitution pattern, leading to different reactivity and properties.
Anisole: The parent compound without methyl substitutions, less sterically hindered and more reactive towards electrophilic substitution.
2,3,5-Trimethylphenol: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of the methoxy group, which influence its reactivity and applications .
Properties
IUPAC Name |
1-methoxy-2,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONIZVBKXHWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174441 | |
Record name | 2,3,5-Trimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20469-61-8 | |
Record name | 1-Methoxy-2,3,5-trimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20469-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trimethylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5-TRIMETHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4G1J78BTB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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